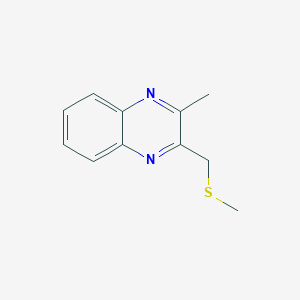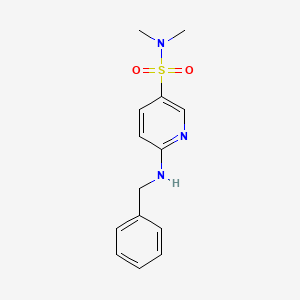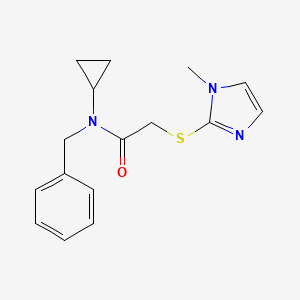
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPSA and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
MPSA works by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases, which play a crucial role in the growth and proliferation of cancer cells. By inhibiting these enzymes, MPSA induces apoptosis and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
MPSA has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, MPSA has also been shown to have anti-inflammatory and anti-oxidant effects. MPSA has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPSA has several advantages for use in laboratory experiments. It is a stable and relatively easy to synthesize compound, making it readily available for research purposes. However, one of the limitations of MPSA is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several areas of future research that could be explored with MPSA. One area of research is the development of new cancer therapies that incorporate MPSA as a key component. Another area of research is the exploration of MPSA's potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further research could be done to explore the mechanism of action of MPSA and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, MPSA is a promising chemical compound that has been studied extensively for its potential therapeutic applications. Its anti-cancer and neuroprotective properties, as well as its anti-inflammatory and anti-oxidant effects, make it a valuable tool for research in various fields of medicine. While there are limitations to its use in laboratory experiments, the potential benefits of MPSA make it an area of research that is worth exploring further.
Métodos De Síntesis
MPSA can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-pyrimidin-2-ylsulfanylphenylamine with acetic anhydride. The resulting product is then purified through recrystallization to obtain MPSA in its pure form.
Aplicaciones Científicas De Investigación
MPSA has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of MPSA is in the treatment of cancer. Research has shown that MPSA has the ability to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. MPSA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.
Propiedades
IUPAC Name |
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-8-11(4-5-12(9)16-10(2)17)18-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCOQJVTJYIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CC=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)

![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)




![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)